B1575583 AEG-41174

AEG-41174

カタログ番号: B1575583
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).

科学的研究の応用

AEG-41174 in Breast Cancer

A significant application of this compound (astrocyte elevated gene-1) is observed in breast cancer research. A study by Li et al. (2008) identified AEG-1 as a novel prognostic marker for breast cancer progression and overall patient survival. They found that AEG-1 expression was considerably higher in breast cancer cell lines compared to normal breast epithelial cells. High AEG-1 expression correlated with poor overall survival in breast cancer patients, suggesting its role in cancer progression (Li et al., 2008).

This compound's Role in Various Cancers

AEG-1's role extends beyond breast cancer. Sarkar et al. (2009) reported that AEG-1 expression is elevated in advanced stages of many cancers, linking it with poor survival. They highlighted its role in tumorigenesis, proliferation, invasion, metastasis, and gene expression in various cancers (Sarkar et al., 2009).

This compound and NF-κB Pathway

Emdad et al. (2006) focused on AEG-1’s interaction with the nuclear factor κB (NF-κB) pathway, which is crucial in tumor progression and metastasis. Their findings suggest that AEG-1 activates NF-κB, representing a key molecular mechanism by which AEG-1 promotes growth and invasion in neoplastic conditions (Emdad et al., 2006).

This compound in Neuroblastoma

AEG-1’s potential as a therapeutic target was explored in the context of neuroblastoma. Liu et al. (2009) reported that knockdown of AEG-1 inhibited cell proliferation and apoptosis in neuroblastoma cells. It also enhanced chemo-sensitivity to cisplatin and doxorubicin, suggesting its role in tumorogenic properties and as a possible target for adjuvant therapy in neuroblastoma (Liu et al., 2009).

This compound's Multifunctional Role

Ying et al. (2011) delved into the multifunctional role of AEG-1 in cancer biology, highlighting its involvement in several signaling cascades contributing to tumor development and progression. They suggested AEG-1 as a potential prognostic biomarker and therapeutic target due to its correlation with tumor progression and patient survival (Ying et al., 2011).

This compound and Prostate Cancer

In prostate cancer research, Kikuno et al. (2007) found that AEG-1 overexpression played a crucial role in cancer progression and could serve as a genetic biomarker and molecular target for anticancer agents to prevent cell progression and metastasis (Kikuno et al., 2007).

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

AEG41174;  AEG 41174;  AEG-41174

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。